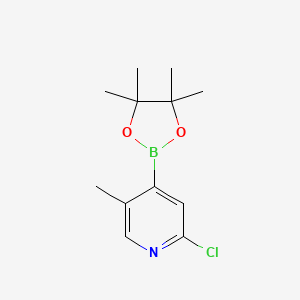

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2-position with a chlorine atom, the 5-position with a methyl group, and the 4-position with a boronic acid derivative. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.

Mode of Action

It’s known that similar compounds can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi couplings . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in organic synthesis.

Biochemical Pathways

The compound may affect biochemical pathways through its participation in the aforementioned coupling reactions. These reactions are integral to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials . The downstream effects would depend on the specific molecules being synthesized and their roles in biological systems.

Result of Action

The result of the compound’s action would be the formation of new organic molecules through coupling reactions . The specific molecular and cellular effects would depend on the products of these reactions and their interactions with biological systems.

Action Environment

The efficacy and stability of “2-Chloro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help to maintain the compound’s stability and ensure its effectiveness as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-5-methylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The chlorine atom can be reduced to form the corresponding amine.

Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: : Pyridine N-oxide

Reduction: : this compound amine

Substitution: : Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various scientific research applications, including:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : It can be used in the development of bioactive compounds and probes for biological studies.

Industry: : It is used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is similar to other boronic acid derivatives and pyridine derivatives. Some similar compounds include:

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but without the methyl group at the 5-position.

2-Chloro-5-methylpyridine: : Similar structure but without the boronic acid derivative.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: : The boronic acid derivative without the pyridine ring.

Biological Activity

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2377609-79-3) is a compound with significant potential in various biological applications. Its unique structure incorporates a pyridine ring and a boron-containing moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BClNO2, with a molecular weight of 253.53 g/mol. The compound features a chloro substituent on the pyridine ring and a dioxaborolane group that may play a crucial role in its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives of pyridine have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Inhibition of topoisomerase II |

| Compound B | MCF7 | 10 | Induction of apoptosis |

| This compound | A549 | TBD | TBD |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies indicate that similar boron-containing compounds can act as inhibitors of serine proteases and kinases. These enzymes are crucial in various signaling pathways and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.

Case Study: DYRK1A Inhibition

In a study focused on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), compounds with structural similarities to this compound demonstrated significant inhibitory activity. The enzymatic assays revealed nanomolar-level inhibition with promising selectivity profiles .

Applications in Drug Discovery

The unique chemical properties of this compound make it a valuable building block in medicinal chemistry. Its application in cross-coupling reactions allows for the synthesis of complex organic molecules that can be further developed into therapeutic agents.

Material Science

Beyond biological applications, this compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its boron content enhances material properties and performance.

Properties

IUPAC Name |

2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPKFEPLNVTMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.